molecular formula C14H18N4O2 B2830460 N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide CAS No. 899990-47-7

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide

Cat. No. B2830460
CAS RN: 899990-47-7
M. Wt: 274.324
InChI Key: CAROATRKLNLRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide, also known as MIUEA, is a synthetic compound that has shown potential in various scientific research applications. MIUEA is a urea derivative that was designed to target and activate a specific receptor in the brain, known as the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain perception, memory, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide is believed to be mediated through the activation of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is expressed in various tissues, including the brain, heart, and immune system. The sigma-1 receptor is known to modulate various cellular processes, including calcium signaling, protein folding, and mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of oxidative stress, and the regulation of mitochondrial function. This compound has also been shown to have anti-inflammatory effects, through its ability to modulate the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide for lab experiments is its specificity for the sigma-1 receptor. This allows for the selective activation of this receptor, without affecting other receptors or cellular processes. This compound is also relatively stable and can be easily synthesized and purified.
One of the limitations of this compound for lab experiments is its potential toxicity at high concentrations. This compound has been shown to have cytotoxic effects in various cell lines, at concentrations above 10 μM. This may limit its use in certain experiments and require careful dose optimization.

Future Directions

There are several future directions for research on N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide. One area of research is the development of more potent and selective sigma-1 receptor agonists, with improved pharmacokinetic properties. Another area of research is the investigation of the role of this compound in other physiological and pathological processes, such as memory and cancer. Finally, the potential therapeutic applications of this compound in various diseases, including pain and neurodegenerative diseases, warrant further investigation.

Synthesis Methods

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide can be synthesized through a multistep process involving the reaction of 1-methyl-1H-indole-3-carboxylic acid with ethylenediamine, followed by the addition of acetic anhydride and urea. The final product is obtained through purification and isolation using column chromatography. The purity and identity of this compound can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)acetamide has been extensively studied for its potential in various scientific research applications. One of the main areas of research has been its role in pain perception. This compound has been shown to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain. This effect is believed to be mediated through the activation of the sigma-1 receptor, which is known to modulate pain perception.
This compound has also been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The sigma-1 receptor has been implicated in various pathological processes associated with these diseases, including oxidative stress, inflammation, and protein misfolding. This compound has been shown to have neuroprotective effects in various animal models of these diseases, through its ability to modulate these pathological processes.

properties

IUPAC Name

N-[2-[(1-methylindol-3-yl)carbamoylamino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10(19)15-7-8-16-14(20)17-12-9-18(2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROATRKLNLRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)NC1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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